N-1,3-benzothiazol-2-yl-3-(4-chlorophenyl)-2-cyanoacrylamide
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Overview
Description
N-1,3-benzothiazol-2-yl-3-(4-chlorophenyl)-2-cyanoacrylamide is a useful research compound. Its molecular formula is C17H10ClN3OS and its molecular weight is 339.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.0233108 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the mitochondria in cells . Mitochondria, often referred to as the “powerhouses” of the cell, are responsible for producing energy through the process of oxidative phosphorylation. They also play a crucial role in apoptosis, or programmed cell death .
Mode of Action
The compound interacts with its target, the mitochondria, by lowering the mitochondrial membrane potential . This disruption of the mitochondrial function leads to the release of cytochrome c, a protein that plays a key role in the apoptotic pathway .
Biochemical Pathways
The compound affects the apoptotic pathway . By lowering the mitochondrial membrane potential, it promotes the release of cytochrome c . Cytochrome c then interacts with Apaf-1 and procaspase-9 to form the apoptosome, which ultimately leads to the activation of caspase-9 and then caspase-3, triggering apoptosis .
Result of Action
The result of the compound’s action is the induction of apoptosis in tumor cells . By promoting the release of cytochrome c and triggering the apoptotic pathway, the compound effectively kills tumor cells and inhibits tumor growth .
Safety and Hazards
Biochemical Analysis
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s believed that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
(E)-N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3OS/c18-13-7-5-11(6-8-13)9-12(10-19)16(22)21-17-20-14-3-1-2-4-15(14)23-17/h1-9H,(H,20,21,22)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLHJKUUMJYZHZ-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C(=CC3=CC=C(C=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)/C(=C/C3=CC=C(C=C3)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.